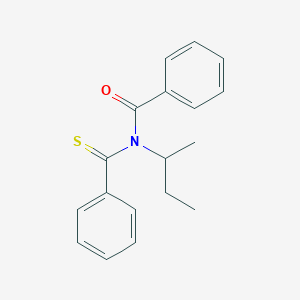
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane typically involves the reaction of tin-based precursors with organic ligands. The reaction conditions may include:
Solvent: Common solvents such as toluene or dichloromethane.
Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions may yield lower oxidation state tin compounds.
Substitution: Organic ligands can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane has several scientific research applications, including:
Catalysis: Used as a catalyst in organic synthesis reactions.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as antimicrobial agents.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Cellular Membranes: Altering membrane permeability and function.
Pathways Involved: Various biochemical pathways, including oxidative stress and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyltin: A simpler organotin compound with four methyl groups bonded to tin.
Hexabutylditin: An organotin compound with six butyl groups bonded to two tin atoms.
Tributyltin Chloride: An organotin compound with three butyl groups and one chloride bonded to tin.
Uniqueness
2,2,4,4,6,6-Hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane is unique due to its complex structure and the presence of multiple 2-methylbutan-2-yl groups. This complexity may confer unique chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and other fields.
Propiedades
Número CAS |
89704-97-2 |
|---|---|
Fórmula molecular |
C30H66O3Sn3 |
Peso molecular |
831.0 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexakis(2-methylbutan-2-yl)-1,3,5,2,4,6-trioxatristanninane |
InChI |
InChI=1S/6C5H11.3O.3Sn/c6*1-4-5(2)3;;;;;;/h6*4H2,1-3H3;;;;;; |
Clave InChI |
NQFSIMZYCNOHNM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)[Sn]1(O[Sn](O[Sn](O1)(C(C)(C)CC)C(C)(C)CC)(C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Bromophenyl)-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14390852.png)
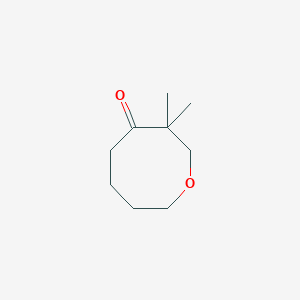
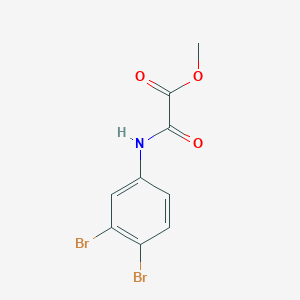
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
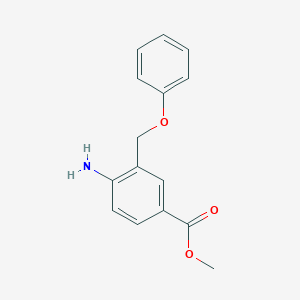
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
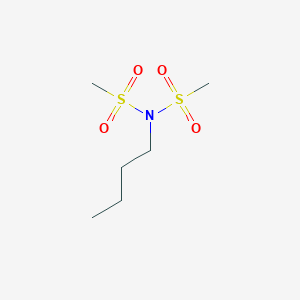
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)


![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
